2-(2-Ethylcyclohexyl)aniline
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Overview
Description
2-(2-Ethylcyclohexyl)aniline is an organic compound that belongs to the class of anilines, which are aromatic amines. This compound features a cyclohexyl ring substituted with an ethyl group and an aniline moiety. Anilines are known for their wide range of applications in various fields, including pharmaceuticals, dyes, and polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Ethylcyclohexyl)aniline can be achieved through several methods. One common approach involves the reduction of nitroarenes. For instance, the nitration of 2-ethylcyclohexylbenzene followed by reduction can yield this compound . Another method includes the direct nucleophilic substitution of halogenated precursors with aniline under high-temperature conditions .
Industrial Production Methods: Industrial production often employs catalytic hydrogenation of nitro compounds using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under controlled conditions . This method is favored due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Ethylcyclohexyl)aniline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 gas with Pd/C or PtO2 catalysts.
Substitution: Electrophiles like halogens, sulfonyl chlorides, and acyl chlorides.
Major Products Formed:
Oxidation: Quinones, nitroso derivatives.
Reduction: Primary amines.
Substitution: Halogenated, sulfonated, or acylated aniline derivatives.
Scientific Research Applications
2-(2-Ethylcyclohexyl)aniline has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Ethylcyclohexyl)aniline involves its interaction with molecular targets, primarily through its amine group. This compound can participate in hydrogen bonding, nucleophilic attacks, and electrophilic substitutions, influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Aniline: The parent compound, featuring a benzene ring with an amino group.
2-Ethylaniline: Similar structure but lacks the cyclohexyl ring.
Cyclohexylamine: Contains a cyclohexyl ring but lacks the aromatic aniline moiety.
Uniqueness: 2-(2-Ethylcyclohexyl)aniline is unique due to its combined structural features of both cyclohexyl and aniline moieties. This duality imparts distinct chemical and physical properties, making it valuable in specific applications where both aromatic and aliphatic characteristics are desired .
Properties
Molecular Formula |
C14H21N |
---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
2-(2-ethylcyclohexyl)aniline |
InChI |
InChI=1S/C14H21N/c1-2-11-7-3-4-8-12(11)13-9-5-6-10-14(13)15/h5-6,9-12H,2-4,7-8,15H2,1H3 |
InChI Key |
HWGBSAZEWYDSNM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCC1C2=CC=CC=C2N |
Origin of Product |
United States |
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